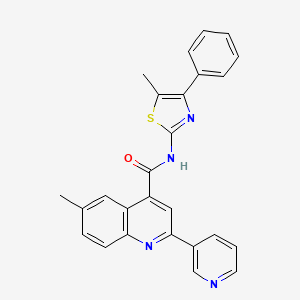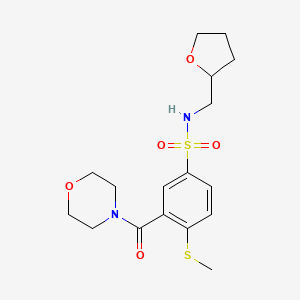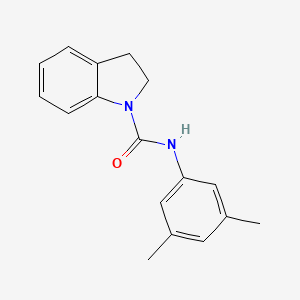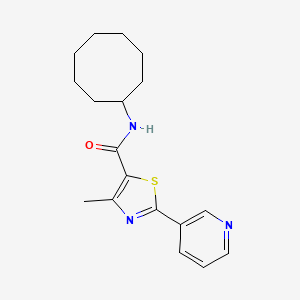
6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Overview
Description
6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include quinoline derivatives, thiazole derivatives, and pyridine derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining quinoline and thiazole derivatives under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Substitution Reactions: Introducing the methyl and phenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield corresponding alcohols or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, compounds like 6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide may be explored as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Thiazole: Shares the thiazole ring, contributing to biological activity.
Pyridine: Contains the pyridine ring, which is common in many bioactive compounds.
Uniqueness
What sets 6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide apart is its combination of these three rings, each contributing to its overall chemical and biological properties. This unique structure may result in distinct interactions with biological targets, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
6-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4OS/c1-16-10-11-22-20(13-16)21(14-23(28-22)19-9-6-12-27-15-19)25(31)30-26-29-24(17(2)32-26)18-7-4-3-5-8-18/h3-15H,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGFSTCVATYQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methylsulfanylphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)

![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)

![2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4646547.png)

![5-{(E)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B4646550.png)
![2,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-furamide](/img/structure/B4646557.png)

![1-({[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4646576.png)
![N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4646577.png)
![2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE](/img/structure/B4646589.png)
![2-{[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4646596.png)
![N'-benzyl-N'-[(2,3-dichlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B4646611.png)
